N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound “N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic molecule. It has a molecular formula of C22H19ClFN3O3S2 and an average mass of 491.986 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a pyrazole ring, a phenyl ring, a propionyl group, and an ethanesulfonamide group .Scientific Research Applications
Anticancer Properties
Research has demonstrated the potential of sulfonamide derivatives, including structures similar to the specified compound, as selective inhibitors of carbonic anhydrase IX or XII. These enzymes are often overexpressed in cancer cells and contribute to tumor growth and metastasis. Compounds exhibiting selective inhibition of these isoenzymes have been identified as promising anticancer drug candidates. The study by Gul et al. (2018) found that certain sulfonamide derivatives could serve as lead compounds for developing new anticancer agents due to their high Potency-Selectivity Expression (PSE) values and selective inhibition profiles against hCA XII and hCA IX isoenzymes (Gul et al., 2018).
Fluorometric Sensing Applications
The compound and its derivatives have also been explored for their potential in fluorometric sensing, particularly for detecting metal ions like Hg2+. A study by Bozkurt and Gul (2018) reported the use of a pyrazoline derivative for metal ion selectivity based on fluorometric detection. The compound demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ without interference from other metal ions (Bozkurt & Gul, 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives similar to the specified compound have provided valuable insights into their potential applications. For instance, compounds have been synthesized with varying substituents, demonstrating diverse biological activities and potential for drug development. Structural analyses, including X-ray crystallography, have further elucidated the molecular conformations that contribute to their biological activities and interactions with biological targets (Loh et al., 2013).
Safety and Hazards
While specific safety and hazard information for this compound is not available, related compounds often come with safety precautions. For example, the compound “3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carbonyl chloride” has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-3-19(26)25-18(20-15(21)6-5-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(27,28)4-2/h5-11,18,24H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDBZAFAWSVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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